molecular formula C10H10ClN3 B12879917 7-Chloro-4-(1-methylhydrazinyl)quinoline CAS No. 51708-15-7

7-Chloro-4-(1-methylhydrazinyl)quinoline

Cat. No.: B12879917
CAS No.: 51708-15-7
M. Wt: 207.66 g/mol
InChI Key: HGGBWXLTZQVJSF-UHFFFAOYSA-N
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Description

7-Chloro-4-(1-methylhydrazinyl)quinoline is a chemical compound with the molecular formula C10H10ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(1-methylhydrazinyl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with methylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction conditions often include heating the mixture to reflux to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The crude product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(1-methylhydrazinyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-Chloro-4-(1-methylhydrazinyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-(1-methylhydrazinyl)quinoline involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-(1-methylhydrazinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazinyl group enhances its reactivity and potential for forming various derivatives with significant biological activities .

Properties

CAS No.

51708-15-7

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

1-(7-chloroquinolin-4-yl)-1-methylhydrazine

InChI

InChI=1S/C10H10ClN3/c1-14(12)10-4-5-13-9-6-7(11)2-3-8(9)10/h2-6H,12H2,1H3

InChI Key

HGGBWXLTZQVJSF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C2C=CC(=CC2=NC=C1)Cl)N

Origin of Product

United States

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